molecular formula C17H27N3O6S2 B2361111 Tert-butyl 4-(2-(2-(methoxycarbonyl)thiophene-3-sulfonamido)ethyl)piperazine-1-carboxylate CAS No. 1208544-60-8

Tert-butyl 4-(2-(2-(methoxycarbonyl)thiophene-3-sulfonamido)ethyl)piperazine-1-carboxylate

Cat. No. B2361111
CAS RN: 1208544-60-8
M. Wt: 433.54
InChI Key: PUWVFJMGEISUTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the reactions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It can also involve studying the compound’s role as a reactant or product in various chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Antibacterial and Antifungal Agent

This compound has been evaluated for its antibacterial and antifungal activities . Studies have shown moderate activity against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The presence of the piperazine ring contributes to its interaction with bacterial and fungal cell membranes, potentially disrupting their function.

Building Block in Organic Synthesis

The tert-butyl piperazine derivative serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. It can be used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide range of applications, including drug development and material science.

Drug Discovery

Due to its conformational flexibility and the ability to form strong intermolecular interactions, this compound is considered a valuable entity in drug discovery. It can enhance the interaction with macromolecules, which is crucial for the development of new pharmaceuticals .

Pharmacological Research

In pharmacology, the tert-butyl piperazine derivative’s role is significant due to its potential biological activities. It can be used to study the mechanisms of action of various drugs and develop new therapeutic agents with antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties .

Suzuki–Miyaura Coupling

This compound can be utilized in Suzuki–Miyaura coupling reactions as a boron reagent. This reaction is widely applied in carbon–carbon bond-forming processes, which are fundamental in organic chemistry and material science .

Precursor to Biologically Active Compounds

It acts as a precursor in the synthesis of biologically active compounds. For instance, it can be used to create intermediates that lead to the development of natural products with anticancer, anti-inflammatory, and analgesic activities .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

tert-butyl 4-[2-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6S2/c1-17(2,3)26-16(22)20-10-8-19(9-11-20)7-6-18-28(23,24)13-5-12-27-14(13)15(21)25-4/h5,12,18H,6-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWVFJMGEISUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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